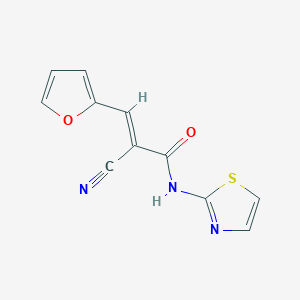
2-cyano-3-(2-furyl)-N-1,3-thiazol-2-ylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2-furyl)-N-1,3-thiazol-2-ylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(2-furyl)-N-1,3-thiazol-2-ylacrylamide involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-(2-furyl)-N-1,3-thiazol-2-ylacrylamide have been extensively studied. The compound has been shown to reduce the production of inflammatory mediators and to have anticancer properties. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-3-(2-furyl)-N-1,3-thiazol-2-ylacrylamide in lab experiments include its high potency and specificity for specific enzymes and signaling pathways. The compound is also easy to synthesize and purify. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on 2-cyano-3-(2-furyl)-N-1,3-thiazol-2-ylacrylamide include the development of more potent and specific derivatives of the compound. The compound's potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders also warrant further investigation. Additionally, the safety and efficacy of the compound in humans need to be further studied to determine its potential for use in clinical settings.
In conclusion, 2-cyano-3-(2-furyl)-N-1,3-thiazol-2-ylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to determine the compound's safety and efficacy in humans and to develop more potent and specific derivatives of the compound.
Synthesemethoden
The synthesis of 2-cyano-3-(2-furyl)-N-1,3-thiazol-2-ylacrylamide involves the reaction of 2-furylcarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with cyanoacetic acid to form the final compound. This process has been optimized to ensure a high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2-furyl)-N-1,3-thiazol-2-ylacrylamide has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-7-8(6-9-2-1-4-16-9)10(15)14-11-13-3-5-17-11/h1-6H,(H,13,14,15)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXELSTWUPGIBQS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)

![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)



